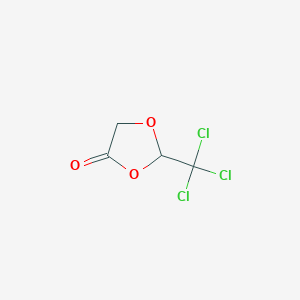
2-(Trichloromethyl)-1,3-dioxolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trichloromethyl)-1,3-dioxolan-4-one is an organic compound characterized by the presence of a trichloromethyl group attached to a dioxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethyl)-1,3-dioxolan-4-one typically involves the reaction of trichloromethyl ketones with diols under acidic conditions. One common method includes the use of trichloromethyl ketone and ethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid, to form the dioxolanone ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the trichloromethyl group while achieving efficient ring closure.
Chemical Reactions Analysis
Types of Reactions
2-(Trichloromethyl)-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Methyl-substituted dioxolanones.
Substitution: Halogenated dioxolanones.
Scientific Research Applications
2-(Trichloromethyl)-1,3-dioxolan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Trichloromethyl)-1,3-dioxolan-4-one involves its interaction with specific molecular targets. The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activity or the alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Shares the trichloromethyl group but differs in the ring structure and functional groups.
Trichloromethyl ketones: Similar in containing the trichloromethyl group but lack the dioxolanone ring.
Properties
CAS No. |
18836-91-4 |
|---|---|
Molecular Formula |
C4H3Cl3O3 |
Molecular Weight |
205.42 g/mol |
IUPAC Name |
2-(trichloromethyl)-1,3-dioxolan-4-one |
InChI |
InChI=1S/C4H3Cl3O3/c5-4(6,7)3-9-1-2(8)10-3/h3H,1H2 |
InChI Key |
YXGLVWCEBKTWEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC(O1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















